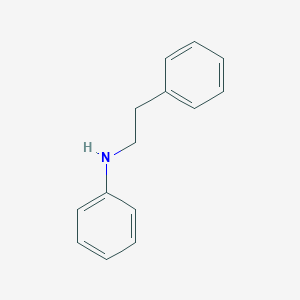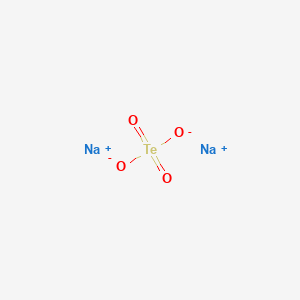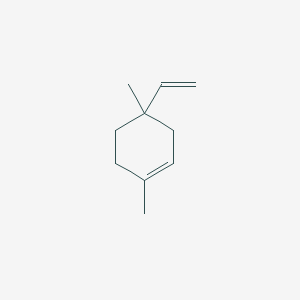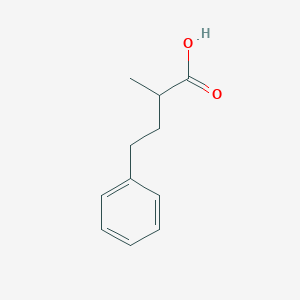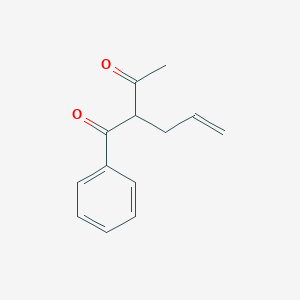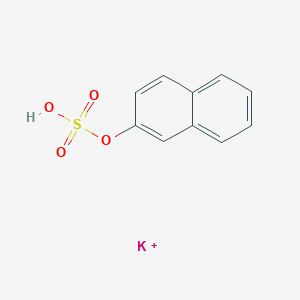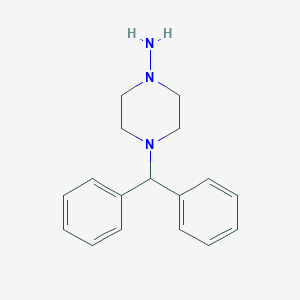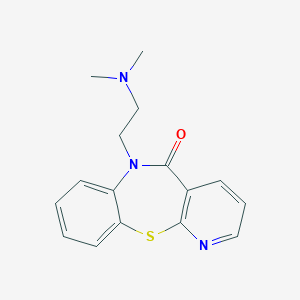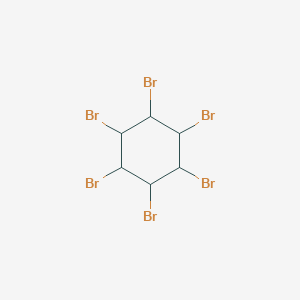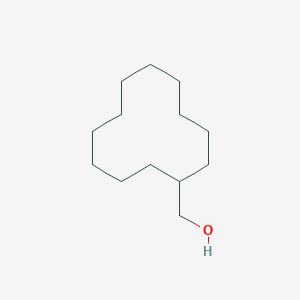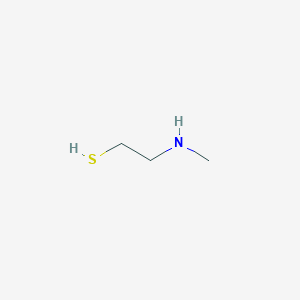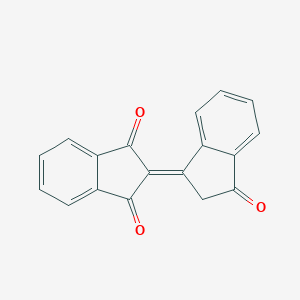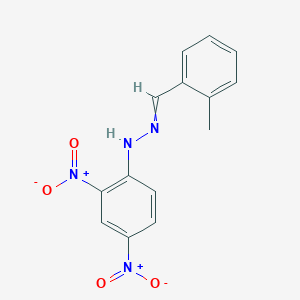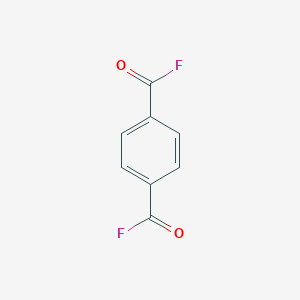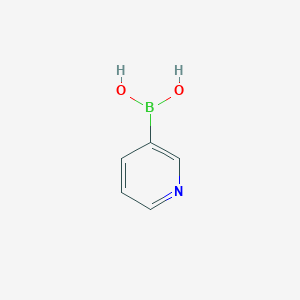
吡啶-3-硼酸
描述
Pyridine-3-boronic acid is a boronic acid substance used in Suzuki reactions, primarily in laboratory organic synthesis and chemical pharmaceutical research .
Synthesis Analysis
Pyridine-3-boronic acid can be synthesized by combining 3- and 4-pyridineboronic acids with trimesic and pyromellitic acids to give three molecular complexes . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The structural analysis of Pyridine-3-boronic acid reveals that the hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis
Pyridine-3-boronic acid is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
Pyridine-3-boronic acid has a molecular weight of 122.92 . It is a solid substance with a melting point greater than 300 °C . It is also used in high-throughput analysis as it enjoys the advantage of one minute run time without using any sample pretreatment or pre-derivatization .科学研究应用
1. Suzuki–Miyaura Coupling
- Summary of Application: Pyridine-3-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The primary method for the synthesis of boronic acids, including Pyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
2. Regioselective Suzuki-Miyaura Coupling
- Summary of Application: Pyridine-3-boronic acid is used in regioselective Suzuki-Miyaura coupling reactions .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-carbon bonds in a regioselective manner .
3. Tandem Palladium-Catalyzed Intermolecular Aminocarbonylation and Annulation
- Summary of Application: Pyridine-3-boronic acid is used in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-nitrogen and carbon-carbon bonds in a tandem manner .
4. Synthesis of Linear Poly(phenylpyridyl) Chains
- Summary of Application: Pyridine-3-boronic acid can be used to prepare new linear poly(phenylpyridyl) chains via Suzuki coupling .
- Results or Outcomes: The outcomes of these reactions would be the formation of new polymeric chains .
5. Mimics of α-Helix Twist
- Summary of Application: Pyridine-3-boronic acid can be used to prepare oligopyridyl foldamers as mimics of α-helix twist .
- Results or Outcomes: The outcomes of these reactions would be the formation of new oligopyridyl foldamers .
6. Therapeutic Enzymatic and Kinase Inhibitors and Receptor Antagonists
- Summary of Application: Pyridine-3-boronic acid can be used to prepare many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
- Results or Outcomes: The outcomes of these reactions would be the formation of new therapeutic agents .
7. Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: Pyridine-3-boronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-carbon bonds .
8. N-Arylation Using Copper Acetylacetonate Catalyst
- Summary of Application: Pyridine-3-boronic acid can be used in N-arylation using copper acetylacetonate catalyst .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-nitrogen bonds .
9. Copper-Mediated Cyanation and Regioselective Cyanation of Electron-Rich Benzenes
安全和危害
Pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
属性
IUPAC Name |
pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Record name | 3-pyridinylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-boronic acid | |
CAS RN |
1692-25-7 | |
| Record name | Pyridin-3-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

